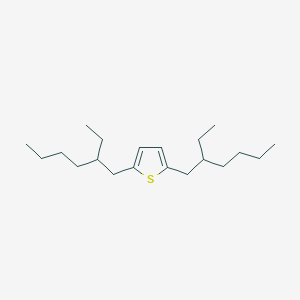
2,5-Bis(2-ethylhexyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-ethylhexyl)thiophene is an organic compound with the molecular formula C20H36S It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-ethylhexyl)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2,5-dibromothiophene with 2-ethylhexylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2-ethylhexyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide (NBS), aluminum chloride, chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-ethylhexyl)thiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-ethylhexyl)thiophene largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The sulfur atom in the thiophene ring can interact with various molecular targets, influencing the electronic properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(trimethylstannyl)thiophene: Used in the synthesis of thiophene-based materials for electronic devices.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Known for its high photocatalytic efficiency.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener.
Uniqueness
2,5-Bis(2-ethylhexyl)thiophene stands out due to its unique combination of alkyl chains and thiophene ring, which enhances its solubility and processability in organic solvents. This makes it particularly useful in the fabrication of flexible electronic devices and high-performance materials .
Eigenschaften
Molekularformel |
C20H36S |
|---|---|
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
2,5-bis(2-ethylhexyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-5-9-11-17(7-3)15-19-13-14-20(21-19)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI-Schlüssel |
HPMWIVUDOOWKGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=CC=C(S1)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


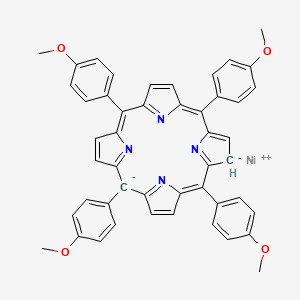
![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)

![Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate](/img/structure/B12498895.png)
![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)

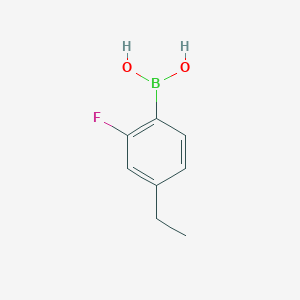
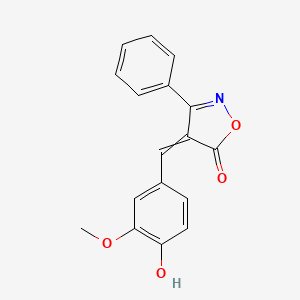
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
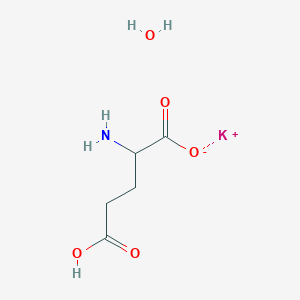
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
